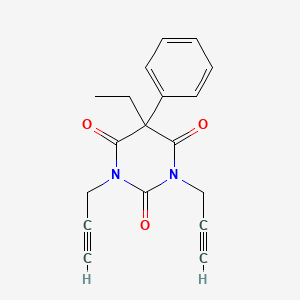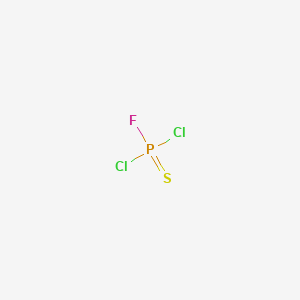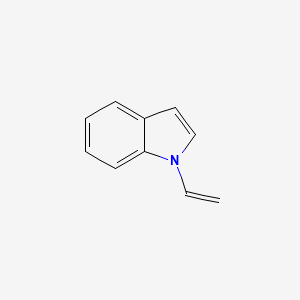
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide is a quaternary ammonium compound derived from aniline It features a dimethylamino group and three methyl groups attached to the nitrogen atom of the aniline ring, with an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide typically involves the methylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5N(CH3)2+CH3I→C6H5N(CH3)3+I−
The reaction is usually carried out in an organic solvent such as benzene or toluene at room temperature. The product, this compound, is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired nucleophile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various quaternary ammonium salts.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include secondary amines and tertiary amines.
Scientific Research Applications
2-(Dimethylamino)-N,N,N-trimethylanilinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A precursor to 2-(Dimethylamino)-N,N,N-trimethylanilinium iodide.
Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties.
Trimethylphenylammonium iodide: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of a dimethylamino group and three methyl groups on the nitrogen atom, which imparts distinct chemical and physical properties. Its ability to act as a phase transfer catalyst and disrupt biological membranes sets it apart from other similar compounds.
Properties
CAS No. |
2427-09-0 |
|---|---|
Molecular Formula |
C11H19IN2 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
[2-(dimethylamino)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
PGLJQIGWMGBYRA-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=C1[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)


![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)

![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)

![2,3,8,10-Tetrahydroxy-9,11-bis(3-methyl-2-buten-1-yl)-6-(2-methyl-1-propen-1-yl)-6H,7H-[1]benzopyrano[4,3-b][1]benzopyran-7-one](/img/structure/B14747537.png)



![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)

